The compound 2-Phenylcyclopentan-1-one and its derivatives have been the subject of various research studies due to their potential applications in medicinal chemistry and pharmacology. These compounds are characterized by a phenyl group attached to a cyclopentanone ring, which can be modified to produce a range of bioactive molecules with diverse therapeutic properties.
The bicyclo[1.1.1]pentane motif, a structural analog of the phenyl ring, has been incorporated into the design of potent and orally active γ-secretase inhibitors. This modification has led to significant improvements in passive permeability and aqueous solubility, resulting in enhanced oral absorption characteristics in a mouse model. The intrinsic advantages of this motif over conventional phenyl ring replacements have been demonstrated, particularly in achieving an optimal balance of properties such as γ-secretase inhibition, aqueous solubility/permeability, and in vitro metabolic stability1.
In the realm of antidepressant activity, 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been synthesized and examined for their ability to inhibit neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT). These compounds have shown potential antidepressant activity in rodent models, with some analogs indicating a rapid onset of antidepressant activity2.
Another class of compounds, 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, have been evaluated for their inhibitory activity against the peripheral nerve sodium channel Na(V)1.7. The stereochemistry of the hydroxyl group and substitution on the phenyl rings were critical for conferring potency against Na(V)1.7, with efficacy demonstrated in rat models of inflammatory and neuropathic pain3.
The vasorelaxant effects of 1-nitro-2-phenylethane, a molecule structurally related to 2-Phenylcyclopentan-1-one, have been studied in the context of cardiovascular health. This compound induces vasorelaxation through the stimulation of the soluble guanylate cyclase-cGMP pathway, independent of endothelial layer integrity or nitric oxide synthase activity. The vasorelaxant effects are also resistant to prostaglandin release and adenylyl cyclase activation, but are sensitive to guanylate cyclase inhibition. This suggests a potential application for such compounds in the treatment of hypertension and other cardiovascular disorders4.
The research on the bicyclo[1.1.1]pentane motif as a bioisostere for the phenyl ring in drug design has opened up new avenues for the development of drugs with improved biopharmaceutical properties. This is particularly relevant for the design of γ-secretase inhibitors, which are important in the context of Alzheimer's disease treatment1.
The study of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives has contributed to the understanding of compounds that can modulate neurotransmitter systems, which is crucial for the development of new antidepressants. The findings from these studies may lead to the discovery of novel treatments for depression and other mood disorders2.
Compounds that block the sodium channel Na(V)1.7 have potential applications in pain management. The development of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives as sodium channel blockers could lead to new treatments for inflammatory and neuropathic pain, providing relief for patients suffering from these conditions3.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7